molecular formula C6H6BrNOS B2559088 1-(2-Bromo-5-methyl-1,3-thiazol-4-yl)ethan-1-one CAS No. 1280703-71-0

1-(2-Bromo-5-methyl-1,3-thiazol-4-yl)ethan-1-one

Cat. No. B2559088
CAS RN: 1280703-71-0
M. Wt: 220.08
InChI Key: OBLRYUORPVWFAI-UHFFFAOYSA-N
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Description

1-(2-Bromo-5-methyl-1,3-thiazol-4-yl)ethan-1-one is a chemical compound with the CAS Number: 1280703-71-0 . It has a molecular weight of 220.09 and its IUPAC name is 1-(2-bromo-5-methylthiazol-4-yl)ethan-1-one . The compound is typically stored at 4 degrees Celsius and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H6BrNOS/c1-3(9)5-4(2)10-6(7)8-5/h1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

This compound has a density of 1.6±0.1 g/cm^3, a boiling point of 279.3±20.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 51.8±3.0 kJ/mol and a flash point of 122.7±21.8 °C . The compound has a molar refractivity of 45.3±0.3 cm^3 .

Scientific Research Applications

Antimicrobial Application

The thiazole ring is recognized for its antimicrobial properties, including antibacterial and antifungal activities. “1-(2-Bromo-5-methyl-1,3-thiazol-4-yl)ethan-1-one” can be utilized in the development of new antimicrobial agents, potentially offering a solution to combat various bacterial and fungal pathogens .

Anticancer Research

Thiazole derivatives have been explored for their potential in anticancer therapy. This compound could be involved in the synthesis of molecules that target specific pathways in cancer cells, contributing to the development of novel anticancer drugs .

Analgesic Properties

Compounds with a thiazole core have shown significant analgesic activities. Research involving “1-(2-Bromo-5-methyl-1,3-thiazol-4-yl)ethan-1-one” could lead to the creation of new pain-relief medications, improving patient comfort and quality of life .

Anti-Inflammatory Uses

The anti-inflammatory properties of thiazole derivatives make them suitable candidates for treating inflammatory conditions. This compound could be pivotal in synthesizing new anti-inflammatory drugs, aiding in the management of chronic inflammatory diseases .

Antihypertensive Effects

Thiazole compounds have been associated with antihypertensive effects, which could be beneficial in treating high blood pressure. Research into this compound may contribute to the discovery of new blood pressure-lowering medications .

Antipsychotic Potential

The thiazole ring’s presence in various FDA-approved antipsychotic drugs suggests that “1-(2-Bromo-5-methyl-1,3-thiazol-4-yl)ethan-1-one” could be valuable in psychiatric medication research, potentially leading to the development of new treatments for mental health disorders .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

1-(2-bromo-5-methyl-1,3-thiazol-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNOS/c1-3(9)5-4(2)10-6(7)8-5/h1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBLRYUORPVWFAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)Br)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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